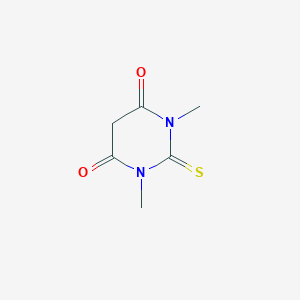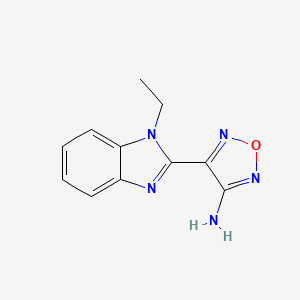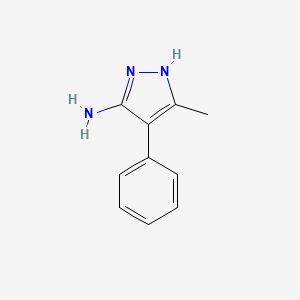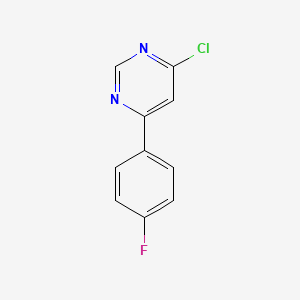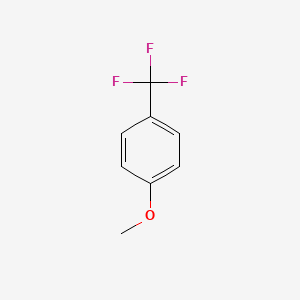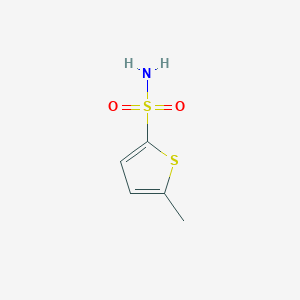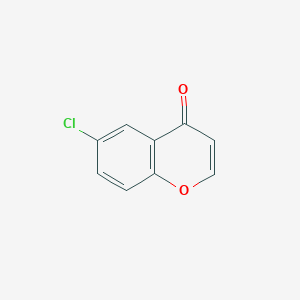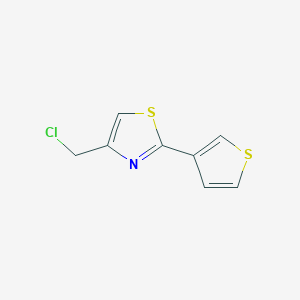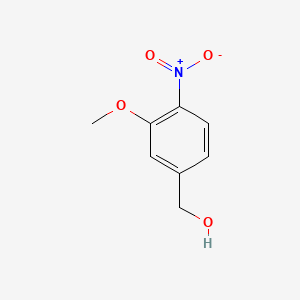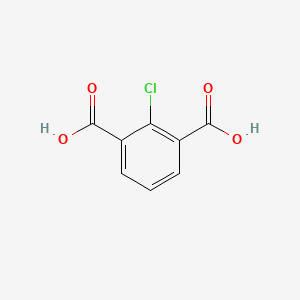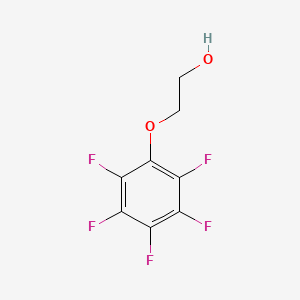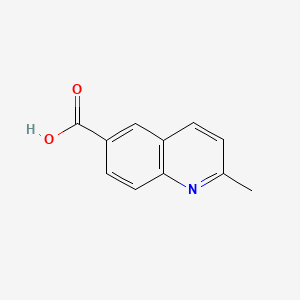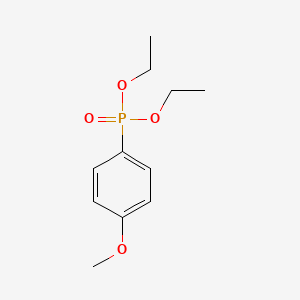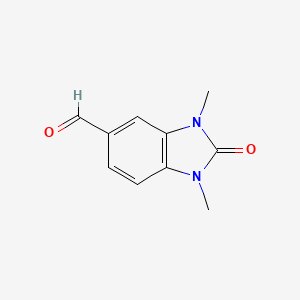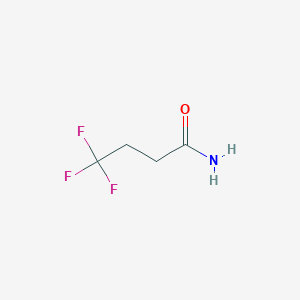
4,4,4-Trifluorobutanamide
Vue d'ensemble
Description
4,4,4-Trifluorobutanamide is a useful research chemical1. It has the molecular formula C4H6F3NO2.
Synthesis Analysis
N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide was synthesized by reacting 4,4,4-trifluorobutanoic acid with 2-amino-4-chlorobenzonitrile in the presence of triethylamine and propylphosphonic anhydride in ethyl acetate3.
Molecular Structure Analysis
The molecular formula of 4,4,4-Trifluorobutanamide is C4H6F3NO2. The average mass is 141.092 Da and the monoisotopic mass is 141.040146 Da2.
Chemical Reactions Analysis
The synthesis of N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide involves the reaction of 4,4,4-trifluorobutanoic acid with 2-amino-4-chlorobenzonitrile in the presence of triethylamine and propylphosphonic anhydride in ethyl acetate3.
Physical And Chemical Properties Analysis
The physical and chemical properties of 4,4,4-Trifluorobutanamide are not explicitly mentioned in the retrieved papers.Applications De Recherche Scientifique
Synthesis and Characterization
4,4,4-Trifluorobutanamide and its derivatives are often synthesized for various research applications. For instance, N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide was synthesized and characterized using a range of analytical techniques including IR, 1H-NMR, 13C-NMR, LC-MS, and CHN analysis. This synthesis process highlights the compound's relevance in chemical research and its potential for further applications in material sciences or pharmaceuticals (Manojkumar et al., 2013).
Hydroformylation Studies
In the realm of organic synthesis, 4,4,4-trifluorobutanal, a derivative of 4,4,4-Trifluorobutanamide, was successfully synthesized through Rh-catalyzed hydroformylation of 3,3,3-trifluoropropene. This study underscores the compound's utility in catalytic processes, potentially paving the way for its application in the production of more complex organic compounds (Ohtsuka et al., 2014).
Medicinal Chemistry
The trifluoromethyl group, closely related to 4,4,4-Trifluorobutanamide, is significant in medicinal chemistry. It's utilized in a range of pharmaceuticals, including analgesics, anesthetics, cardiovascular drugs, and more. The review by Jeschke, Baston, & Leroux (2007) delves into the application areas of trifluoromethylated pharmaceuticals, highlighting the profound influence of fluorine atoms in life science-oriented research (Jeschke et al., 2007).
Bioorthogonal Chemistry
In a study on bioorthogonal chemistry, a cancer-imaging probe containing a trifluoroborate, related to 4,4,4-Trifluorobutanamide, was used to trigger pyroptosis selectively in tumour cells in mice. This innovative approach in chemical biology underscores the compound's potential in enhancing antitumour immunity and medical imaging applications (Wang et al., 2020).
Safety And Hazards
4,4,4-Trifluorobutanamide may cause respiratory irritation and skin irritation. It also causes serious eye irritation4. It is recommended to use only outdoors or in a well-ventilated area and avoid breathing dust/fumes4.
Orientations Futures
The future directions for 4,4,4-Trifluorobutanamide are not explicitly mentioned in the retrieved papers. However, given its utility as a research chemical1, it could potentially be used in a variety of research applications.
Please note that this information is based on the available resources and there might be additional information in other resources. Always handle chemicals with appropriate safety measures.
Propriétés
IUPAC Name |
4,4,4-trifluorobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO/c5-4(6,7)2-1-3(8)9/h1-2H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIHBAAFBONJDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361539 | |
| Record name | 4,4,4-trifluorobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluorobutanamide | |
CAS RN |
461-34-7 | |
| Record name | 4,4,4-trifluorobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,4-Trifluorobutanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

